molecular formula C42H59N14O31P5 B10837352 CYT-009-GhrQb

CYT-009-GhrQb

Cat. No.: B10837352
M. Wt: 1410.9 g/mol
InChI Key: HDXXPHUBUBEPGJ-JJVDBIKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYT-009-GhrQb was an investigational therapeutic vaccine developed for the treatment of obesity . As a ghrelin antagonist, its mechanism of action was designed to generate antibodies that neutralize the appetite-stimulating hormone ghrelin, thereby reducing hunger and potentially leading to weight loss . Ghrelin, often called the "hunger hormone," is a peptide produced mainly in the stomach that acts on the brain to stimulate appetite and promote fat accumulation . This compound represents a historical and innovative approach in anti-obesity pharmacotherapy, exploring active immunization as a strategy to modulate gut-brain communication and energy homeostasis . The vaccine candidate reached Phase I/IIa clinical trials before its development was discontinued in 2006 . This compound is presented for research purposes to study the ghrelin pathway, the mechanisms of appetite regulation, and the viability of vaccine-based strategies for metabolic disorders . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C42H59N14O31P5

Molecular Weight

1410.9 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H30N7O17P3.C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t2*10-,11-,13-,14-,15-,16-,20-,21-/m11/s1

InChI Key

HDXXPHUBUBEPGJ-JJVDBIKMSA-N

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Origin of Product

United States

Mechanistic Foundations of Cyt 009 Ghrqb As a Ghrelin Antagonist

Elucidation of Ghrelin's Molecular Structure and Bioactivity

Ghrelin is a 28-amino acid peptide hormone, primarily synthesized and secreted by endocrine cells in the stomach. nih.govjust-food.com It is also produced in smaller quantities in other tissues, including the hypothalamus and pituitary gland. nih.gov Ghrelin is unique among peptide hormones due to a specific post-translational modification that is critical for its primary biological functions. newatlas.comnih.gov Circulating ghrelin exists in two main forms: acylated (active) and des-acylated (inactive in terms of GHS-R1a activation). nih.govjust-food.com

Acylation of Ghrelin and its Significance for Receptor Binding

The bioactivity of ghrelin is critically dependent on its acylation, a process where an n-octanoyl group is attached to the serine residue at the third position (Ser3). springer.compatsnap.com This modification is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). newatlas.compatsnap.com This acylation is essential for ghrelin to bind to and activate its cognate receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a). patsnap.com The octanoyl chain facilitates the interaction of ghrelin with the binding pocket of the GHS-R1a, a crucial step for initiating downstream signaling cascades. The unacylated form of ghrelin, des-acyl ghrelin, does not bind to GHS-R1a and is considered inactive in mediating the primary effects of ghrelin, such as the stimulation of growth hormone release and appetite. just-food.compatsnap.com

The Growth Hormone Secretagogue Receptor (GHS-R) as a Primary Target

The primary target for acylated ghrelin is the Growth Hormone Secretagogue Receptor (GHS-R), a G protein-coupled receptor. Two isoforms of the GHS-R have been identified, GHS-R1a and GHS-R1b. bioworld.com Only the GHS-R1a isoform is the functional receptor for acylated ghrelin, transducing its downstream effects. patsnap.com The GHS-R1b isoform, a truncated variant, does not bind ghrelin but may modulate the activity of GHS-R1a.

GHS-R Expression and Distribution in Relevant Tissues

The expression of GHS-R1a is most prominent in the hypothalamus and the pituitary gland, which aligns with ghrelin's role in regulating growth hormone secretion and energy balance. Specifically, high levels of GHS-R are found in the arcuate nucleus and ventromedial nucleus of the hypothalamus. Beyond the central nervous system, GHS-R1a is also expressed in a variety of peripheral tissues, including the pancreas, thyroid gland, spleen, myocardium, and adrenal glands, suggesting a broader range of physiological functions for ghrelin.

Table 1: Tissue Distribution of GHS-R1a

TissueExpression LevelReference
Pituitary GlandPredominant
HypothalamusHigh
PancreasLow
Thyroid GlandLow
MyocardiumLow
Adrenal GlandLow
SpleenLow

GHS-R Signaling Pathways and Downstream Effects

Upon binding of acylated ghrelin, the GHS-R1a activates several intracellular signaling pathways. The best-characterized pathway involves the Gq protein, which stimulates phospholipase C (PLC). This, in turn, leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Other signaling cascades activated by GHS-R1a include the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and the PI3K/Akt pathways, depending on the cell type. These pathways collectively mediate ghrelin's diverse physiological effects, such as the stimulation of growth hormone release, increased appetite, and modulation of metabolism.

Table 2: GHS-R1a Signaling Pathways

PathwayKey MediatorsPrimary Downstream EffectReference
Gq/PLCPhospholipase C, IP3, DAG, Ca2+Growth Hormone Secretion, Appetite Stimulation
MAPK/ERKERK1/2Cell Proliferation and Differentiation
PI3K/AktAktCell Survival, Glucose Metabolism
PKAcAMPModulation of other signaling pathways

Principles of Vaccine-Based Antagonism against Endogenous Peptides

Vaccine-based antagonism against endogenous peptides is a therapeutic strategy that aims to generate a specific antibody response against a self-protein to modulate its function. This approach has been explored for various conditions, including cancer and autoimmune diseases. The core principle involves designing a vaccine that can break immune tolerance to an endogenous molecule, leading to the production of neutralizing antibodies. These antibodies can then bind to the target peptide, preventing it from interacting with its receptor and thereby inhibiting its biological activity.

Immunological Strategy for Targeting Ghrelin

The immunological strategy for targeting ghrelin, as exemplified by CYT-009-GhrQb, involves inducing a robust and specific antibody response against the circulating hormone. springer.com The vaccine is designed to present a portion of the ghrelin peptide to the immune system in a way that it is recognized as foreign, thereby stimulating B-cells to produce anti-ghrelin antibodies. springer.com Preclinical studies with this compound in mice demonstrated the successful induction of high levels of ghrelin-specific antibodies. springer.com The intended therapeutic effect of these antibodies is to bind to acylated ghrelin in the bloodstream. This sequestration of ghrelin is expected to prevent it from crossing the blood-brain barrier and reaching the GHS-R1a in the hypothalamus, thus mitigating its appetite-stimulating effects. springer.com While the Phase I/II clinical trial for this compound confirmed that the vaccine could safely induce a strong anti-ghrelin antibody response in obese individuals, it did not result in a significant reduction in body weight compared to placebo, leading to the discontinuation of its development. bioworld.com

Generation of Anti-Ghrelin Antibodies

The development of this compound was centered on the innovative use of a virus-like particle (VLP) platform to generate a robust and specific antibody response against ghrelin. This vaccine was designed to present the ghrelin peptide to the immune system in a manner that would overcome immune tolerance to this endogenous hormone.

The vaccine, developed by Cytos Biotechnology, was designed to instruct the patient's immune system to produce a specific anti-ghrelin antibody response. newatlas.comjust-food.com Preclinical studies in mice demonstrated that vaccination with this compound successfully induced high levels of ghrelin-specific antibodies. newatlas.com Furthermore, a Phase I/IIa clinical trial involving 111 obese individuals confirmed the vaccine's ability to elicit a strong and specific antibody response against ghrelin in humans. bioworld.com All participants who received the vaccine mounted a significant antibody response, which was further enhanced by subsequent booster injections. bioworld.com

Hypothesized Mechanism of Action of this compound

The therapeutic rationale for this compound was based on the hypothesis that inducing a polyclonal antibody response against circulating ghrelin would effectively neutralize its biological activity, primarily its role in appetite stimulation.

Direct Neutralization of Circulating Ghrelin

The primary hypothesized mechanism of action for this compound was the direct neutralization of circulating acylated ghrelin by the induced polyclonal antibodies. newatlas.combioworld.com Acylated ghrelin is the form of the hormone that is active and binds to the growth hormone secretagogue receptor (GHS-R) to exert its orexigenic effects. The antibodies generated in response to the vaccine were intended to bind to circulating ghrelin, forming an antibody-ghrelin complex. This binding was expected to prevent ghrelin from reaching its target receptors in the brain, where it stimulates appetite. newatlas.compreprints.org

A key research finding from the Phase I/IIa clinical trial was that despite the successful generation of a strong anti-ghrelin antibody response, there was no significant effect on weight loss compared to the placebo group. bioworld.com The median weight loss over a six-month period was 3.6 kg in both the vaccine-treated group and the placebo group. bioworld.com This outcome suggests that the simple neutralization of circulating ghrelin may not be sufficient to induce weight loss in the complex multifactorial condition of obesity.

Clinical Trial PhaseNumber of ParticipantsKey Finding on Antibody ResponseKey Finding on Efficacy (Weight Loss)
Phase I/IIa111 obese individualsAll vaccinated participants mounted a strong and specific antibody response against ghrelin. bioworld.comNo significant difference in weight loss compared to placebo. bioworld.com

Impact on Ghrelin-GHS-R Interaction

The binding of the polyclonal antibodies induced by this compound to ghrelin is hypothesized to sterically hinder the interaction between ghrelin and its receptor, the growth hormone secretagogue receptor (GHS-R). The GHS-R is primarily located in the hypothalamus and other brain regions involved in appetite regulation.

By binding to various epitopes on the ghrelin molecule, the polyclonal antibodies would effectively increase the molecular size of ghrelin, preventing it from fitting into the binding pocket of the GHS-R. This steric hindrance would block the conformational changes in the receptor that are necessary for signal transduction and the subsequent downstream signaling pathways that lead to the sensation of hunger. The inability of the ghrelin-antibody complex to activate the GHS-R would, in theory, blunt the orexigenic signals originating from the gut, leading to a reduction in appetite and food intake.

Preclinical Research and Early Development of Cyt 009 Ghrqb

In Vitro Studies on Anti-Ghrelin Antibody Specificity and Affinity

Information regarding the specific in vitro characterization of the antibodies generated by CYT-009-GhrQb, including their binding affinity and specificity to ghrelin, is not extensively available in publicly accessible literature. The vaccine was designed to elicit an immune response that produces antibodies specifically targeting the acylated form of ghrelin, which is the active form of the hormone responsible for stimulating appetite. researchgate.net The intention was for these antibodies to bind to circulating acylated ghrelin, thereby preventing it from crossing the blood-brain barrier and activating its receptors in the hypothalamus, a key region for appetite regulation. nih.gov

In Vivo Animal Models for Investigating Ghrelin Antagonism

Rodent Models for Metabolic Research

Preclinical evaluation of this compound involved the use of rodent models to assess its impact on metabolic parameters. In one key study, mice were fed a high-fat diet to induce weight gain. nih.gov Following vaccination with this compound, these mice exhibited a notable reduction in weight gain of up to 15% compared to their unvaccinated counterparts on the same diet. nih.gov This finding suggested that the vaccine-induced antibodies were biologically active and could positively influence energy balance in a model of diet-induced obesity.

Further research in other rodent models, specifically rats, also demonstrated the potential of an anti-ghrelin vaccine approach. Active vaccination of rats with ghrelin immunoconjugates led to the production of anti-ghrelin antibodies, which in turn was associated with a significant decrease in feeding efficiency and weight gain. nih.gov Studies in pigs actively immunized against ghrelin showed a 10% reduction in body weight and a 15% decrease in food intake. nih.gov

Assessment of Immunogenic Response in Preclinical Models

Preclinical experiments in mice confirmed that vaccination with this compound was successful in inducing high levels of ghrelin-specific antibodies. nih.gov This robust immunogenic response was a critical prerequisite for the vaccine's proposed mechanism of action, as a sufficient titer of neutralizing antibodies would be necessary to effectively sequester circulating ghrelin. The successful induction of a strong antibody response against ghrelin was also observed in a subsequent Phase I/IIa clinical trial in humans, although this did not translate to the desired efficacy in weight loss. nih.gov

Evaluation of Ghrelin Neutralization Efficacy in Animal Studies

The primary measure of ghrelin neutralization efficacy in the preclinical animal studies was the impact on body weight and food intake. As mentioned, mice on a high-fat diet that were vaccinated with this compound showed up to a 15% lower weight gain, providing evidence of in vivo ghrelin neutralization. nih.gov Similarly, studies in rats and pigs where active immunization against ghrelin was employed also resulted in reduced food intake and body weight, supporting the concept that antibody-mediated neutralization of ghrelin could alter energy metabolism. nih.gov The proposed mechanism for this effect was the binding of the induced antibodies to circulating ghrelin, thereby inhibiting its orexigenic activity. nih.gov

Table 1: Summary of Preclinical Efficacy Data for Anti-Ghrelin Vaccination

Animal Model Intervention Key Findings Reference
Mice Vaccination with this compound on a high-fat diet Up to 15% lower weight gain compared to control. nih.gov
Rats Active vaccination with ghrelin immunoconjugates Significant decrease in feeding efficiency and weight gain. nih.gov

Histopathological and Molecular Analyses in Preclinical Investigations

Detailed histopathological and molecular analyses from the preclinical investigations of this compound are not available in the public domain. Such studies would typically be conducted to assess the broader physiological and cellular impacts of the vaccine, including any potential off-target effects or changes in relevant tissues.

Translational Research Challenges and Future Directions for Ghrelin Targeting Vaccines

Discrepancies between Immunogenic Response and Functional Efficacy

The development of ghrelin-targeting vaccines, including CYT-009-GhrQb, aimed to harness the immune system to block ghrelin's orexigenic effects. However, translating promising preclinical results into meaningful clinical outcomes has proven challenging.

Analysis of Antibody Titer vs. Biological Outcome

This compound was developed using a virus-like particle (VLP) platform, specifically targeting the ghrelin hormone. mdpi.compatsnap.comupm.edu.my Clinical trials involving obese patients demonstrated that the vaccine successfully elicited a strong immune response, characterized by the generation of significant antibody titers against ghrelin. mdpi.comrug.nl This robust immunogenicity indicated that the vaccine was capable of inducing a measurable immunological effect. However, this strong antibody response did not translate into the desired therapeutic benefit. In human trials, this compound showed no significant effect on body weight or food intake, with patients exhibiting minimal weight loss compared to control groups. mdpi.comrug.nlresearchgate.netpreprints.orgnih.govresearchgate.netnih.gov While preclinical studies in mice on a high-fat diet indicated up to a 15% reduction in weight gain, these findings did not fully predict the lack of efficacy observed in human subjects. preprints.org

Outcome MeasurePreclinical (Mice)Clinical (Humans)Notes
Immune Response StrongStrongThis compound induced significant antibody titers against ghrelin. mdpi.comrug.nl
Weight Change Up to 15% reductionMinimal/No effectPreclinical studies showed reduced weight gain; clinical trials demonstrated minimal weight loss. mdpi.comrug.nlpreprints.org
Food Intake Not specifiedNo effectHuman trials reported no significant alteration in food intake. researchgate.netnih.gov
Therapeutic Efficacy PromisingDiscontinued (B1498344)Development was halted due to a lack of efficacy in humans, despite a strong immune response. mdpi.comrug.nlresearchgate.netpreprints.orgnih.govresearchgate.netnih.gov

Potential Factors Contributing to Limited Efficacy

The discontinuation of this compound's development underscores a critical challenge in translational research: the gap between immunogenicity and functional efficacy. mdpi.com Despite mounting evidence for ghrelin's role in appetite and weight regulation, the failure of this vaccine to achieve meaningful weight loss in clinical trials introduced considerable doubt regarding ghrelin's therapeutic viability as a target for obesity. mdpi.com Several factors could contribute to such discrepancies, including the complexity of ghrelin's signaling pathways, potential compensatory mechanisms in the body, or limitations in the vaccine's ability to fully neutralize ghrelin's diverse physiological effects. researchgate.netnih.gov The precise reasons for the disconnect between the strong antibody response and the absence of clinical benefit remain an area for further investigation.

Re-evaluation of Ghrelin's Therapeutic Potential as a Target

The clinical outcomes of this compound have prompted a broader re-evaluation of ghrelin as a therapeutic target for metabolic disorders.

Endogenous Anti-Ghrelin Antibodies in Disease States

Recent research has identified the presence of endogenous antibodies against ghrelin in individuals with obesity, both in animal models and human subjects. mdpi.com The role and impact of these naturally occurring antibodies on ghrelin's physiological functions and their potential influence on the efficacy of therapeutic interventions like vaccines are subjects of ongoing investigation. Understanding these endogenous responses may provide crucial insights into why exogenous interventions might face challenges or require different design strategies.

Ghrelin's Broader Physiological Roles Beyond Appetite Regulation

Ghrelin's influence extends beyond its well-established role in stimulating appetite and promoting weight gain. researchgate.netnih.gov It is also implicated in modulating immunity and inflammation, influencing cardiac performance, affecting stress and anxiety levels, impacting taste sensation and reward-seeking behavior, and regulating glucose metabolism and thermogenesis. researchgate.netnih.gov This multifaceted involvement suggests that a therapeutic strategy solely focused on neutralizing ghrelin for weight management might overlook or inadvertently affect these other critical physiological processes, potentially complicating treatment outcomes or necessitating a more nuanced approach to targeting the ghrelin pathway.

Methodological Advancements in Anti-Peptide Vaccine Design

Despite the challenges encountered with this compound, the development process itself contributed to the evolving landscape of anti-peptide vaccine design. This compound utilized a virus-like particle (VLP) platform, which represents a modern advancement in vaccine technology. patsnap.comupm.edu.my VLPs are self-assembling protein structures that mimic the morphology of viruses but lack viral genetic material, making them safe and effective platforms for eliciting immune responses. upm.edu.my This VLP approach allows for the precise presentation of antigens, such as ghrelin peptides, to the immune system, aiming to generate potent and specific humoral immunity. upm.edu.my The ongoing development and application of VLP technology, alongside other computational and immunological design strategies, continue to refine the methods for creating effective anti-peptide vaccines, offering potential pathways to overcome the translational hurdles observed with earlier candidates. upm.edu.mynih.govnih.govmdpi.comresearchgate.net

Strategies for Enhancing Vaccine Efficacy

The development trajectory of this compound underscored the complexities involved in enhancing the efficacy of peptide-based vaccines. Preclinical studies in rodent models demonstrated that immunization with this compound led to reduced body weight gain and fat accumulation, suggesting a potential for increased energy expenditure or reduced feed efficiency preprints.orgpnas.org. However, upon progression to Phase I/II clinical trials in obese human patients, the vaccine, despite eliciting a strong antibody response against ghrelin, failed to demonstrate a significant impact on body weight or food intake mdpi.comresearchgate.netaipublications.comrug.nl. This discrepancy between animal model outcomes and human clinical results points to the need for refined strategies in vaccine design, potentially involving optimization of antigen presentation, immune cell recruitment, or combination therapies to achieve robust and clinically meaningful efficacy in peptide vaccines targeting metabolic hormones.

Novel Adjuvant Systems for Peptide Vaccines

Peptide vaccines, by their nature, often possess limited immunogenicity when administered alone, necessitating the incorporation of potent adjuvant systems to stimulate a robust and protective immune response frontiersin.orgmdpi.com. While specific adjuvants used in the development of this compound are not detailed in the available literature, the general principle applies that novel adjuvant systems are crucial for improving the immunogenicity and subsequent therapeutic efficacy of peptide-based vaccines. These adjuvants work by activating innate immune pathways, enhancing antigen presentation to immune cells, and promoting the development of specific T-cell and B-cell responses. The quest for effective and safe adjuvants remains a key area of research for advancing peptide vaccine technology mdpi.comnih.govpdsbiotech.comverndariinc.com.

Ethical Considerations in Peptide Vaccine Development

The development of therapeutic vaccines like this compound involves navigating a landscape of ethical considerations throughout the research and clinical trial process. Preclinical testing in animal models, while essential for establishing proof of concept and initial safety, raises ethical questions regarding animal welfare savemyexams.com. The subsequent human clinical trials, such as the Phase I/II studies conducted for this compound, require stringent adherence to ethical guidelines, including obtaining informed consent from participants, ensuring their safety, and managing expectations regarding potential benefits and risks savemyexams.comresearchgate.net. The ultimate discontinuation of this compound due to a lack of clinical efficacy also brings forth ethical considerations related to the responsible allocation of research resources and the imperative to ensure that preclinical promise translates into tangible benefits for patients.

Unexplored Research Avenues for Ghrelin Pathway Modulation

The limited success of this compound in achieving its therapeutic goals has prompted further exploration into alternative strategies for modulating the ghrelin pathway for obesity management. Understanding the multifaceted roles of ghrelin and its regulatory mechanisms may reveal more effective therapeutic targets.

Targeting Ghrelin O-Acyltransferase (GOAT)

Ghrelin requires acylation, a post-translational modification catalyzed by the enzyme Ghrelin O-Acyltransferase (GOAT), to exert its full biological activity, including its orexigenic effects nih.govphysiology.orgmdpi.comtandfonline.com. GOAT is therefore a critical target for therapeutic intervention. Inhibiting GOAT activity can prevent the formation of active acyl-ghrelin, thereby blocking ghrelin's signaling through its receptor, GHSR1a. This approach represents a distinct strategy from direct ghrelin neutralization, potentially offering a different therapeutic profile and efficacy in modulating the ghrelin pathway nih.govwjgnet.com.

Modulating Ghrelin Secretion

Beyond neutralizing circulating ghrelin or inhibiting its enzymatic activation, modulating the secretion of ghrelin itself presents another avenue for therapeutic intervention. Ghrelin secretion is influenced by various physiological factors, including fasting and feeding states researchgate.netnih.gov. Research into the complex regulatory mechanisms governing ghrelin release could identify novel targets or pathways that, when modulated, could lead to a reduction in ghrelin levels and subsequent effects on appetite and energy balance.

Development of Advanced Preclinical Models for Predicting Vaccine Efficacy

The experience with this compound highlights a persistent challenge in vaccine development: the predictive accuracy of preclinical models. The significant weight reduction observed in rodent models did not translate into comparable effects in human trials preprints.orgpnas.orgmdpi.com. This discrepancy underscores the critical need for the development of more sophisticated and predictive preclinical models. Such models should better recapitulate human physiology, immune responses, and the complex interplay of metabolic hormones to improve the translation of promising preclinical findings into effective human therapies. Advancements in in vitro systems and refined animal challenge models are essential for reducing the attrition rate of vaccine candidates and ensuring more reliable predictions of clinical efficacy nih.govsemanticscholar.orgnih.govmedrxiv.org.

Summary of this compound Outcomes

Outcome CategoryPreclinical Findings (Rodents)Clinical Findings (Obese Humans)
Efficacy Reduced body weight gain, decreased adiposity, reduced feed efficiency preprints.orgpnas.orgNo significant effect on body weight or food intake mdpi.comresearchgate.netaipublications.comrug.nl
Immune Response Induced antibody response against ghrelin pnas.orgStrong antibody response against ghrelin mdpi.comresearchgate.netnih.gov
Tolerability Not explicitly detailedGenerally well-tolerated preprints.org
Development Status Advanced to Phase I/II trialsDevelopment discontinued due to lack of efficacy

Compound List

this compound

Ghrelin

Acyl-ghrelin

Des-acyl ghrelin

Growth Hormone Secretagogue Receptor (GHSR)

Ghrelin O-Acyltransferase (GOAT)

Neuropeptide Y (NPY)

Agouti-related peptide (AgRP)

Pro-opiomelanocortin (POMC)

Cocaine- and amphetamine-regulated transcript (CART)

Glucagon-like peptide-1 (GLP-1)

Peptide YY (PYY)

Cholecystokinin (CCK)

Amylin

Leptin

Insulin (B600854)

Estrogen

Somatostatin

Human Papillomavirus (HPV) antigens (in context of vaccine strategies)

Adenovirus 36 (Ad36) (in context of vaccine strategies)

Semaglutide (in context of incretin-based therapies)

Tirzepatide (in context of incretin-based therapies)

Exenatide (in context of incretin-based therapies)

Anamorelin (in context of ghrelin receptor agonists)

GTP-200 (in context of ghrelin receptor agonists)

Ulimorelin (TZP-101) (in context of ghrelin receptor agonists)

TZP-102 (in context of ghrelin receptor agonists)

Betahistine (in context of Histamine H3 receptor)

GSK-1004723 (in context of Histamine H3 receptor)

APD914 (in context of Histamine H3 receptor)

QS-21 (adjuvant)

3D-(6-acyl) PHAD (adjuvant)

R-DOTAP (adjuvant)

CpG motifs (adjuvant)

Q & A

Q. How can reproducibility be ensured in studies involving this compound?

  • Methodological Answer :
  • Pre-register protocols on platforms like Open Science Framework.
  • Share raw datasets and code via repositories (e.g., GitHub, Zenodo).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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